2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione
Overview
Description
2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a brominated alkyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often utilize solventless conditions to adhere to green chemistry principles. These methods involve simple heating and relatively quick reactions, followed by purification processes that minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The isoindoline-1,3-dione moiety can undergo cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents such as toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione has several scientific research applications, including:
Pharmaceuticals: It is used in the synthesis of potential therapeutic agents due to its bioactive properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Additives: It is used as an additive in polymer production to enhance material properties.
Photochromic Materials: The compound is explored for its potential use in photochromic applications, where it can change color upon exposure to light
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 2-(3-Bromopropyl)isoindoline-1,3-dione
- 2-(3-Chloropropyl)isoindoline-1,3-dione
- 2-(3-Methylpropyl)isoindoline-1,3-dione
Uniqueness
The presence of the bromine atom in the alkyl side chain allows for unique substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-(3-bromo-2-methylpropyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIPGKAGCJNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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